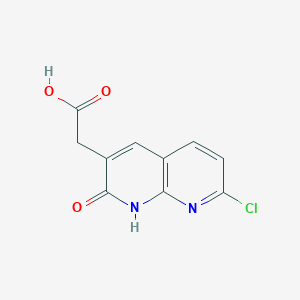
9,9-Bis(2-ethylhexyl)fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Bis(2-ethylhexyl)fluorene is a polyfluorene-based compound known for its unique properties, particularly in the field of optoelectronics. This compound is characterized by its light-emitting capabilities, making it a valuable material in the development of polymer light-emitting diodes (PLEDs) and other photonic devices .
Méthodes De Préparation
The synthesis of 9,9-Bis(2-ethylhexyl)fluorene typically involves the Horner-Emmons coupling reaction. This method ensures the formation of defect-free poly(this compound-2,7-vinylene), which is crucial for its application in light-emitting devices . The reaction conditions include the use of specific catalysts and solvents to achieve high yields and molecular weights. Industrial production methods often involve large-scale reactions under controlled environments to maintain the quality and consistency of the product .
Analyse Des Réactions Chimiques
9,9-Bis(2-ethylhexyl)fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic acids and other coupling agents . The major products formed from these reactions are often derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its light-emitting properties are exploited in imaging and diagnostic tools. Industrially, 9,9-Bis(2-ethylhexyl)fluorene is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of 9,9-Bis(2-ethylhexyl)fluorene involves its ability to emit light when subjected to electrical stimulation. This is due to the π-conjugated system within the molecule, which allows for efficient electron transport and light emission. The molecular targets and pathways involved include the interaction with specific receptors and the activation of photonic pathways .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, such as poly(9,9-dialkylfluorene) and poly(9,9-di-n-hexylfluorene), 9,9-Bis(2-ethylhexyl)fluorene stands out due to its higher luminescence efficiency and stability . Similar compounds include poly(this compound-2,7-vinylene) and poly(9,9-di-n-hexylfluorene), which share some properties but differ in their specific applications and performance .
Propriétés
IUPAC Name |
9,9-bis(2-ethylhexyl)fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42/c1-5-9-15-23(7-3)21-29(22-24(8-4)16-10-6-2)27-19-13-11-17-25(27)26-18-12-14-20-28(26)29/h11-14,17-20,23-24H,5-10,15-16,21-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVFJKHTNWDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=CC=CC=C2C3=CC=CC=C31)CC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407955 |
Source


|
| Record name | 9,9-bis(2-ethylhexyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367524-07-0 |
Source


|
| Record name | 9,9-bis(2-ethylhexyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)

![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
stannane](/img/structure/B14257842.png)

![2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide](/img/structure/B14257858.png)
![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)


![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
